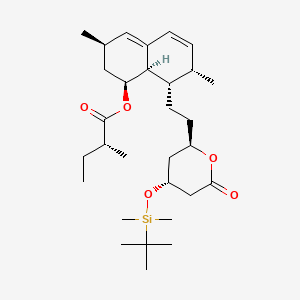![molecular formula C13H16ClNO4 B583813 3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid CAS No. 153346-57-7](/img/structure/B583813.png)
3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a benzoic acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Benzoic Acid Derivative: The protected amino group is then attached to a benzoic acid derivative through a nucleophilic substitution reaction. This step often involves the use of a chlorinated benzoic acid derivative and a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorinated aromatic ring, potentially leading to dechlorinated products.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group which can then participate in further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid to remove the Boc group.
Major Products:
Oxidation: Oxidized benzoic acid derivatives.
Reduction: Dechlorinated aromatic compounds.
Substitution: Free amino benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceuticals, especially in the design of prodrugs and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic processes, preventing unwanted reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions, targeting specific molecular pathways and receptors.
Vergleich Mit ähnlichen Verbindungen
3-{[(Tert-butoxycarbonyl)amino]methyl}-5-hydroxybenzoic acid: Similar structure but with a hydroxyl group, offering different reactivity and applications.
3-{[(Tert-butoxycarbonyl)amino]methyl}-benzoic acid: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
Uniqueness: 3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid is unique due to the presence of both the Boc-protected amino group and the chlorinated aromatic ring. This combination provides a balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
IUPAC Name |
4-chloro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-7-9-6-8(11(16)17)4-5-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMRTUSKUOPHFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Pyrazolo[5,1:2,3]imidazo[4,5-b]pyridine,2-ethoxy-(9CI)](/img/new.no-structure.jpg)
![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)
![L-[1-13C]Glucose](/img/structure/B583745.png)

![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)
